(E)-3-(4-methoxyphenyl)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4-methoxyphenyl)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes a methoxyphenyl group, a methylated nitrogen, and a dioxidotetrahydrothiophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-methoxyphenyl)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acrylamide typically involves multiple steps:
Formation of the Methoxyphenyl Intermediate: The initial step involves the preparation of the 4-methoxyphenyl intermediate through the methylation of phenol using methanol and a suitable catalyst, such as sulfuric acid.
Synthesis of the Dioxidotetrahydrothiophenyl Intermediate: The next step is the synthesis of the 3-methyl-1,1-dioxidotetrahydrothiophen-3-yl intermediate. This can be achieved through the oxidation of tetrahydrothiophene using hydrogen peroxide in the presence of an acid catalyst.
Coupling Reaction: The final step involves the coupling of the two intermediates. This is typically done through an amide bond formation reaction, where the methoxyphenyl intermediate is reacted with the dioxidotetrahydrothiophenyl intermediate in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl moiety.
Reduction: Reduction reactions can target the carbonyl group in the acrylamide moiety, potentially converting it to an amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(4-methoxyphenyl)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfur-containing compounds. It may also serve as a model compound for studying the metabolism of similar structures in biological systems.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-3-(4-methoxyphenyl)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acrylamide involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the dioxidotetrahydrothiophenyl moiety can form hydrogen bonds or engage in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-hydroxyphenyl)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acrylamide: Similar structure but with a hydroxy group instead of a methoxy group.
(E)-3-(4-methoxyphenyl)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-2-yl)acrylamide: Similar structure but with a different position of the sulfur atom.
Uniqueness
(E)-3-(4-methoxyphenyl)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acrylamide is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c1-16(10-11-22(19,20)12-16)17(2)15(18)9-6-13-4-7-14(21-3)8-5-13/h4-9H,10-12H2,1-3H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTJQBLFHSZUEK-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)N(C)C(=O)C=CC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCS(=O)(=O)C1)N(C)C(=O)/C=C/C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.